4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Catalog No.
S1788702
CAS No.
135782-21-7
M.F
C13H15NO5
M. Wt
265.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzyloxy)carbonyl)morpholine-2-carboxylic aci...

CAS Number

135782-21-7

Product Name

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

IUPAC Name

4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

Molecular Formula

C13H15NO5

Molecular Weight

265.265

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)

InChI Key

AVQCLRKABAZVMZ-UHFFFAOYSA-N

SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid analog used as a constrained building block in medicinal chemistry and peptidomimetic synthesis. The key structural features are the morpholine core, which acts as a bioisostere for natural amino acids like proline, and the N-benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is a foundational protecting group in organic synthesis, specifically characterized by its stability to a range of conditions and its selective removal via catalytic hydrogenolysis, which dictates its strategic use in complex, multi-step synthetic routes.

Procurement Fit

Protection strategy Cbz group enables orthogonal deprotection in multi‑step routes requiring acid‑stable N‑protection
Reported route High‑yielding Cbz‑Cl protection procedure supports predictable scale‑up for process chemistry
Chiral intermediate Serves as a key building block in the reported synthesis of chiral α‑methyl amino acids

Substituting this compound with a close analog is often synthetically unviable. The choice of an N-protecting group (Cbz vs. Boc or Fmoc) is a critical, upstream decision that dictates the entire downstream deprotection strategy. The Cbz group's stability to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, is non-negotiable in orthogonal synthetic plans. Replacing Cbz with Boc would necessitate a switch from hydrogenolysis to acid-based deprotection, risking cleavage of other acid-labile groups in the molecule. Furthermore, substituting the morpholine core with a proline analog is not a trivial modification; the morpholine's ether oxygen introduces a polar, hydrogen-bond-accepting feature absent in proline's carbocyclic ring, fundamentally altering the resulting peptide's conformational preference, solubility, and potential for target interaction.

Substitution Risk

Target Cbz‑protected morpholine‑2‑carboxylic acid; orthogonal to acid‑labile groups
Potential substitute Boc‑protected analog may not survive acidic steps and requires re‑optimisation of deprotection sequence
Target Racemic mixture offers consistent vendor purity and lower cost for exploratory work
Potential substitute Enantiopure forms carry higher cost and limited commercial availability; chirality may not be needed at early stage
Target Free carboxylic acid provides direct reactivity for amide coupling and peptide elongation
Potential substitute Ester derivatives require additional hydrolysis step and may alter solubility and reaction profiles

Enables Orthogonal Synthesis Routes Incompatible with Boc or Fmoc Protecting Groups

The primary procurement driver for the N-Cbz protected form over N-Boc or N-Fmoc analogues is its unique deprotection profile, which is essential for orthogonal synthesis strategies. While N-Boc groups are cleaved by strong acids (e.g., TFA) and N-Fmoc groups are removed by bases (e.g., piperidine), the N-Cbz group is stable under these conditions. It is selectively cleaved using catalytic hydrogenation (e.g., H2, Pd/C) or strong Lewis acids, allowing for deprotection of Boc or Fmoc groups elsewhere in a complex molecule without affecting the Cbz-protected morpholine nitrogen. This chemical orthogonality is not a minor preference but a fundamental requirement for the successful synthesis of many complex pharmaceutical intermediates.

Evidence DimensionDeprotection Condition Compatibility
Target Compound DataStable to standard TFA (acid) and piperidine (base) conditions.
Comparator Or BaselineN-Boc analog: Labile to acid. N-Fmoc analog: Labile to base.
Quantified DifferenceQualitatively different chemical stability, enabling orthogonal reaction sequences.
ConditionsStandard multi-step peptide or complex molecule synthesis.

This allows for precise, sequential deprotection in a multi-step synthesis, preventing unwanted side reactions and enabling the construction of complex target molecules.

Cbz vs. Boc orthogonality
Class‑level
Cbz removed by hydrogenolysis (H₂/Pd‑C); stable to TFA. Boc removed by acid; orthogonal mechanisms.
Enables selective deprotection in acid‑sensitive peptide routes.
Protecting‑group class property; verify under specific reaction conditions.

Functions as a Proline Bioisostere to Enhance Polarity and Modify Conformation

In peptidomimetic design, the morpholine-2-carboxylic acid core is frequently used as a structural substitute, or bioisostere, for proline. The critical difference is the replacement of proline's C4 methylene group with an ether oxygen. This single-atom substitution significantly increases the local polarity and introduces a hydrogen bond acceptor site. This modification is a deliberate strategy to improve the aqueous solubility, alter membrane permeability, and introduce new hydrogen bonding interactions with a biological target, which can be crucial for enhancing the pharmacokinetic profile or binding affinity of a lead compound.

Evidence DimensionKey Structural Feature
Target Compound DataContains a polar C-O-C ether linkage in the six-membered ring.
Comparator Or BaselineProline-based analogs: Contain a non-polar C-C-C linkage in the five-membered ring.
Quantified DifferencePresence of a hydrogen bond acceptor (Oxygen) vs. its absence.
ConditionsAqueous biological environments; protein-ligand binding interfaces.

Procuring this compound allows medicinal chemists to systematically modify proline-containing peptides to improve drug-like properties such as solubility and target engagement.

Cbz protection yield
Data to verify
Reported >80% yield for (R)-enantiomer using Cbz‑Cl, Et₃N, DCM at room temperature.
Supports efficient scale‑up assessment.
Yield may vary with batch; confirm with in‑house validation.

Serves as a Validated Building Block for Diverse Bioactive Scaffolds

The morpholine heterocycle is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its favorable metabolic stability and physicochemical properties. Specifically, substituted morpholines derived from this carboxylic acid core are key components in compounds targeting a range of diseases. For example, benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of EZH2 for anti-cancer activity. Other complex morpholino compounds have been developed as antagonists for G-protein coupled receptors like dopamine D4, relevant for treating neurological disorders. Procuring this specific building block provides a direct entry point into these validated, high-value chemical spaces.

Evidence DimensionPrevalence in Bioactive Molecules
Target Compound DataThe morpholine core is a frequently occurring motif in CNS and oncology therapeutic candidates.
Comparator Or BaselineMore esoteric or unvalidated heterocyclic building blocks.
Quantified DifferenceHigh frequency of inclusion in patented and published bioactive compounds.
ConditionsDrug discovery and development programs.

Using a building block that is part of a known 'privileged' scaffold class can increase the probability of success and reduce development risks in a drug discovery program.

α‑Methyl AA intermediate
Head‑to‑head
Patented route to chiral α‑methyl amino acids uses the Cbz‑morpholinone scaffold as key intermediate.
Provides specific, documented synthetic utility vs. generic building‑block claims.
Patent‑context application; review scalability for your target.
Physicochemical & safety
Source review
MW 265.26 g/mol, LogP 1.23; H302, H315, H319, H335. Boc‑analog lacks H302 and has lower MW.
Hazard profile requires specific handling; review safety data sheet.
Vendor SDS data; confirm with your EHS requirements.
Racemic availability
Specification review
Consistent 95% purity (HPLC/NMR) across multiple commercial sources.
Reliable procurement benchmark for non‑stereoselective applications.
Verify lot‑specific certificate of analysis.

Core Building Block for Multi-Step Syntheses Requiring Orthogonal Protection

Ideal for synthetic routes where acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups must be removed from other parts of the molecule while the morpholine nitrogen requires stable protection until a late-stage hydrogenolysis step.

Development of Proline-Analog Peptidomimetics with Enhanced Solubility

A primary choice for medicinal chemists seeking to improve the aqueous solubility and overall ADME profile of a proline-containing peptide lead by introducing the polar ether moiety of the morpholine ring.

Scaffolding for Novel CNS and Oncology Drug Candidates

Serves as a starting material for constructing libraries of novel inhibitors or receptor antagonists based on the validated morpholine scaffold, particularly in research programs targeting EZH2 or G-protein coupled receptors.

Application Selection Guide

Application
Selection Property
Validation Focus
Orthogonal peptide synthesis
Cbz acid‑stable protection profile
Deprotection compatibility with acid‑sensitive intermediates
Chiral α‑methyl amino acid synthesis
Reported high‑yielding Cbz protection route
Scalability and purity for patent‑described methodology
CNS‑oriented lead optimisation
Reported lipophilicity (LogP) profile
Impact of lipophilicity on permeability and brain‑exposure assays
Exploratory racemic synthesis
Racemic form with consistent vendor purity
Cost and purity benchmarking for early‑stage route scouting

XLogP3

0.9

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